molecular formula C9H13Cl2NSi B8680392 2,6-dichloro-N-trimethylsilylaniline CAS No. 115910-92-4

2,6-dichloro-N-trimethylsilylaniline

Cat. No.: B8680392
CAS No.: 115910-92-4
M. Wt: 234.19 g/mol
InChI Key: KUGYUMJQEMOJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-dichloro-N-trimethylsilylaniline can be synthesized from 2,6-dichloroaniline through a reaction with trimethylsilyl bromide and triethylamine in benzene. The reaction mixture is heated at reflux for 54 hours, then cooled, filtered, and the solvent is removed under reduced pressure. The residue is distilled to yield this compound as an amber oil with a 75% yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale equipment to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-trimethylsilylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which can be further used in various chemical applications .

Scientific Research Applications

2,6-dichloro-N-trimethylsilylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-trimethylsilylaniline involves its interaction with molecular targets and pathways in chemical reactions. The compound’s effects are primarily due to its ability to undergo substitution reactions, which can lead to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

2,6-dichloro-N-trimethylsilylaniline is similar to other dichloroaniline derivatives, such as:

Uniqueness

What sets this compound apart from other dichloroaniline derivatives is the presence of the trimethylsilyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific chemical applications where other dichloroaniline derivatives may not be as effective .

Properties

CAS No.

115910-92-4

Molecular Formula

C9H13Cl2NSi

Molecular Weight

234.19 g/mol

IUPAC Name

2,6-dichloro-N-trimethylsilylaniline

InChI

InChI=1S/C9H13Cl2NSi/c1-13(2,3)12-9-7(10)5-4-6-8(9)11/h4-6,12H,1-3H3

InChI Key

KUGYUMJQEMOJJC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 60 ml of benzene, 5.0 g (30.9 mmole) of 2,6-dichloroaniline, 10.6 ml (76.0 mmole) of triethylamine, and 8.08 ml (61.1 mmole) of trimethylsilyl bromide was heated at reflux for 54 hours, cooled, filtered, and the solvent was removed from the filtrate in vacuo. The residue was evacuated at 1 mm to remove any excess trimethylsilyl bromide. The residual mixture was filtered into a round-bottomed flask and distilled using a short Vigreaux column to provide 5.43 g (23.2 mmole, 75.0 percent yield) of the N-trimethylsilyl-2,6-dichloroaniline as a 97 percent pure amber oil, bp 74° C.-75° C. at 0.4 mm.
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pure amber oil
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60 mL
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Synthesis routes and methods II

Procedure details

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